

Isopropylboronic Acid: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropylboronic acid*

Cat. No.: B1301996

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylboronic acid, a key organoboron compound, has emerged as a versatile building block in modern organic synthesis, particularly in the realm of carbon-carbon bond formation. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented its importance in the synthesis of complex molecules across the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the synthesis, discovery, and key properties of **isopropylboronic acid**. It details the predominant synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, this document illustrates the core synthetic pathways and experimental workflows through schematic diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction and Discovery

The advent of organoboron chemistry in the mid-20th century marked a significant milestone in synthetic organic chemistry. While the first preparation of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860, the broader exploration and application of this class of compounds gained momentum much later.^[1] The discovery of **isopropylboronic acid** is situated within this period of expanding research into organoboranes as valuable synthetic intermediates. Although a definitive publication detailing its first synthesis is not readily

available, its preparation follows the general and well-established method of reacting a Grignard reagent with a borate ester, a technique developed and refined during this era.

The primary driver for the synthesis and investigation of **isopropylboronic acid** and other alkylboronic acids was their potential as coupling partners in reactions that form carbon-carbon bonds. The development of the Suzuki-Miyaura coupling reaction in the late 1970s and its subsequent rise to prominence created a significant demand for a wide variety of boronic acids, including **isopropylboronic acid**. Its role as a nucleophilic partner in these reactions allows for the efficient construction of molecular frameworks containing an isopropyl moiety.

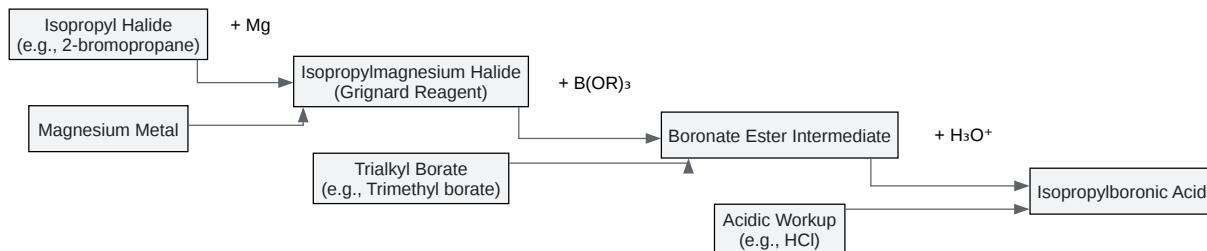
Physicochemical and Spectroscopic Data

Isopropylboronic acid is a white to off-white solid at room temperature, often appearing as flakes or a crystalline powder.^[2] It is known to be hygroscopic and is soluble in water.^{[2][3]} A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of Isopropylboronic Acid

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₉ BO ₂	[2][4]
Molecular Weight	87.91 g/mol	[2]
CAS Number	80041-89-0	[2]
Melting Point	95-100 °C	[2][3]
Boiling Point	160.4 °C at 760 mmHg	[2]
Density	0.921 g/cm ³	[2]
Appearance	White to off-white flakes or powder	[2]
Solubility	Soluble in water	[2][3]

Table 2: Spectroscopic Data for Isopropylboronic Acid


Spectroscopy	Data	Reference(s)
¹ H NMR	Spectra available	[5]
¹³ C NMR	Spectra available	[5]
IR	Spectra available	[4]

Synthesis of Isopropylboronic Acid

The most prevalent and reliable method for the synthesis of **isopropylboronic acid** is the reaction of an isopropyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This method is widely applicable for the synthesis of various alkyl and aryl boronic acids.

General Reaction Scheme

The overall synthetic transformation can be depicted as follows:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **isopropylboronic acid**.

Detailed Experimental Protocol: Synthesis from 2-Bromopropane

This protocol is a representative procedure based on established methods for the synthesis of alkylboronic acids via the Grignard route.

Materials and Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Inert atmosphere setup (Nitrogen or Argon)
- 2-Bromopropane
- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (e.g., 2 M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

Step 1: Preparation of Isopropylmagnesium Bromide

- A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is flame-dried and allowed to cool under a stream of inert gas (nitrogen or argon).

- Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
- A solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.
- A small amount of the 2-bromopropane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.
- The remaining 2-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Trimethyl Borate

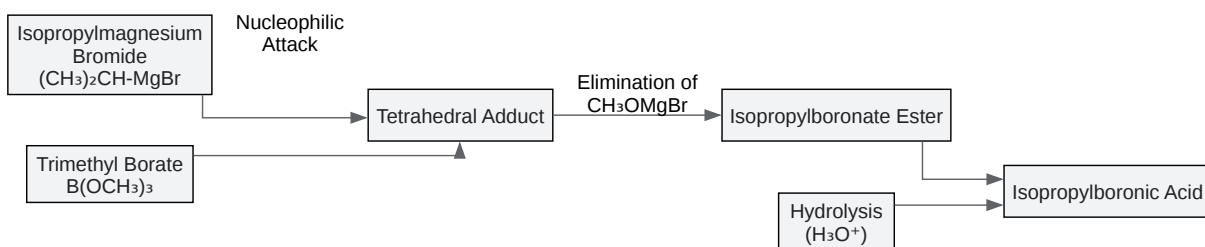
- The flask containing the Grignard reagent is cooled in an ice-salt bath to approximately -78 °C (dry ice/acetone bath).
- A solution of trimethyl borate (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.
- After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

Step 3: Hydrolysis and Work-up

- The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is slowly added to quench the reaction and hydrolyze the boronate ester. The pH should be adjusted to be acidic.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude

isopropylboronic acid.

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexane).


Table 3: Representative Quantitative Data for Synthesis

Reagent	Molar Ratio	Typical Yield
2-Bromopropane	1.0	\multirow{3}{*}{60-80%}
Magnesium	1.2	\multirow{2}{*}{60-80%}
Trimethyl Borate	1.1	

Note: Yields can vary depending on the specific reaction conditions and purity of reagents.

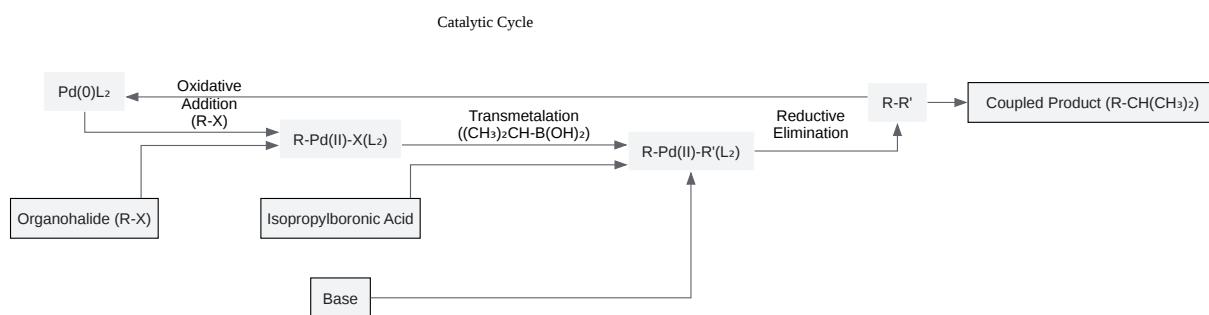
Mechanism of Synthesis

The synthesis of **isopropylboronic acid** via the Grignard route proceeds through a nucleophilic addition mechanism.

[Click to download full resolution via product page](#)

Caption: Mechanism of **isopropylboronic acid** synthesis via the Grignard route.

The carbon atom of the isopropyl group in the Grignard reagent is nucleophilic and attacks the electrophilic boron atom of the trimethyl borate. This results in the formation of a tetrahedral intermediate. Subsequent elimination of a methoxymagnesium bromide species yields the


isopropylboronate ester. Finally, acidic hydrolysis of the boronate ester cleaves the boron-oxygen bonds, affording **isopropylboronic acid**.

Applications in Organic Synthesis

Isopropylboronic acid is a valuable reagent in a variety of organic transformations, with its most prominent application being the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura coupling, **isopropylboronic acid** serves as the nucleophilic partner, reacting with an organohalide (or triflate) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is instrumental in synthesizing molecules containing an isopropyl group attached to an aryl, heteroaryl, or vinyl scaffold.

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

Isopropylboronic acid is a fundamental and highly versatile reagent in modern organic synthesis. Its straightforward preparation via the Grignard reaction and its broad applicability, particularly in Suzuki-Miyaura cross-coupling reactions, have made it an indispensable tool for medicinal chemists and materials scientists. The detailed understanding of its synthesis, properties, and reactivity provided in this guide serves as a valuable resource for researchers engaged in the design and construction of complex molecular architectures. As the demand for sophisticated organic molecules continues to grow, the importance of key building blocks like **isopropylboronic acid** will undoubtedly persist and expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. Isopropylboronic acid | 80041-89-0 [chemicalbook.com]
- 4. Isopropylboronic acid | C3H9BO2 | CID 2734750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopropylboronic acid(80041-89-0) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Isopropylboronic Acid: A Technical Guide to its Synthesis and Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301996#synthesis-and-discovery-of-isopropylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com